
1-(4-Aminosulfonyl-anilinoformyl)-4-benzyl-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine, with the chemical formula C₁₉H₂₁F₃N₄O₃S, is a complex organic compound. It combines an anilinoformyl group, a benzyl group, and a piperazine ring. The compound’s molecular weight is approximately 442.46 g/mol .
Métodos De Preparación
Synthetic Routes:
Industrial Production:
Industrial production methods are proprietary and closely guarded by manufacturers. Researchers and pharmaceutical companies may develop their own synthetic routes for large-scale production.
Análisis De Reacciones Químicas
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine can participate in various chemical reactions:
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Substitution Reactions: The benzyl group can be substituted under appropriate conditions.
Common Reagents: Reagents like acids, bases, and catalysts play a role in its transformations.
Major Products: The specific products formed from these reactions would depend on the reaction type and conditions.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicine: It might be investigated for potential therapeutic effects due to its unique structure.
Chemical Research: Researchers may explore its reactivity and properties.
Biological Studies: Its interactions with biological systems could be of interest.
Industry: It could find applications in materials science or other industrial processes.
Mecanismo De Acción
The exact mechanism by which 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While specific comparisons are lacking, researchers may explore similar compounds with related structures. Unfortunately, I don’t have a list of directly comparable compounds at the moment.
Remember that this information is based on publicly available data, and proprietary details may differ.
Propiedades
Fórmula molecular |
C18H22N4O3S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N4O3S/c19-26(24,25)17-8-6-16(7-9-17)20-18(23)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,23)(H2,19,24,25) |
Clave InChI |
VJPQXXSBUBPQDB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


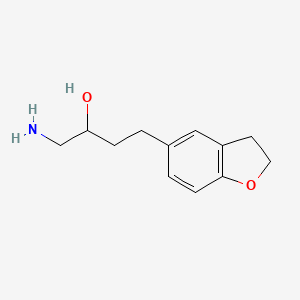
![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
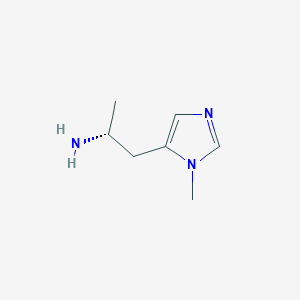
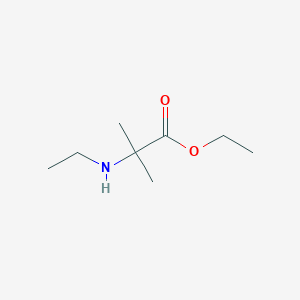


![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
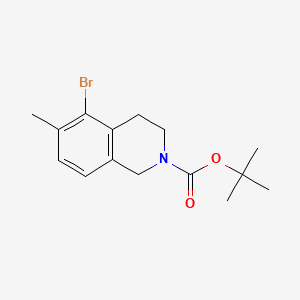
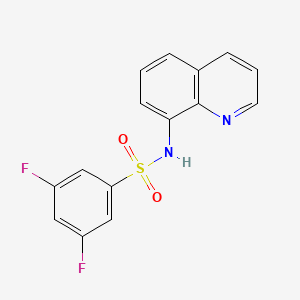
![3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B13578145.png)
![2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13578161.png)
![sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13578165.png)
